3-Bromo-4-chlorobenzene-1,2-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chlorobenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of benzene derivatives . For instance, starting from 2-chloroaniline, diazotization followed by a Sandmeyer reaction can introduce the bromine substituent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chlorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and bromine (Br2) or chlorine (Cl2) for electrophilic substitution.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Bromo-4-chlorobenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used to study the effects of halogenated benzene derivatives on biological systems .
Medicine: This compound may serve as a precursor for the synthesis of drugs with potential therapeutic applications .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorobenzene-1,2-diamine involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine substituents on the benzene ring make it reactive towards nucleophiles, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 4-Chloro-o-phenylenediamine
Comparison: 3-Bromo-4-chlorobenzene-1,2-diamine is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct properties that make it suitable for specific synthetic and industrial applications .
Properties
IUPAC Name |
3-bromo-4-chlorobenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUYMBQDDLVPQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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